molecular formula C4H6N2NiS4 B084840 LAHRFHINHFIDLM-UHFFFAOYSA-L CAS No. 12275-13-7

LAHRFHINHFIDLM-UHFFFAOYSA-L

Cat. No.: B084840
CAS No.: 12275-13-7
M. Wt: 269.1 g/mol
InChI Key: LAHRFHINHFIDLM-UHFFFAOYSA-L
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Description

LAHRFHINHFIDLM-UHFFFAOYSA-L is a coordination compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals due to their exceptional coordination properties. This compound is particularly notable for its diverse applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: LAHRFHINHFIDLM-UHFFFAOYSA-L can be synthesized through the reaction of nickel(II) salts with ethylenebis(dithiocarbamate) ligands. One common method involves the reaction of nickel(II) chloride with sodium ethylenebis(dithiocarbamate) in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: LAHRFHINHFIDLM-UHFFFAOYSA-L undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the nature of the ligands and the metal center .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel complexes with different ligands .

Mechanism of Action

The mechanism of action of LAHRFHINHFIDLM-UHFFFAOYSA-L involves its ability to form stable complexes with metal ions. This chelating ability allows it to interact with various molecular targets, including enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

LAHRFHINHFIDLM-UHFFFAOYSA-L can be compared with other dithiocarbamate compounds, such as:

  • Zinc(II) ethylenebis(dithiocarbamate)
  • Copper(II) ethylenebis(dithiocarbamate)
  • Iron(III) ethylenebis(dithiocarbamate)

Uniqueness: this compound is unique due to its specific coordination geometry and the stability of its complexes. The presence of nickel as the central metal ion imparts distinct chemical and biological properties compared to other metal dithiocarbamates .

Properties

CAS No.

12275-13-7

Molecular Formula

C4H6N2NiS4

Molecular Weight

269.1 g/mol

IUPAC Name

nickel(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.Ni/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

LAHRFHINHFIDLM-UHFFFAOYSA-L

SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2]

Isomeric SMILES

C(CN=C(S)[S-])N=C(S)[S-].[Ni+2]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Ni+2]

Key on ui other cas no.

12275-13-7

Synonyms

Ethylenebis(dithiocarbamic acid)nickel(II) salt

Origin of Product

United States

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